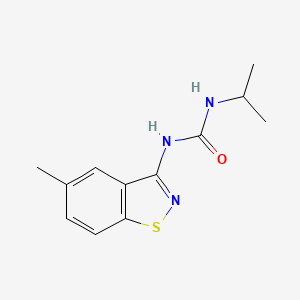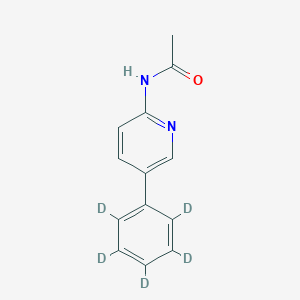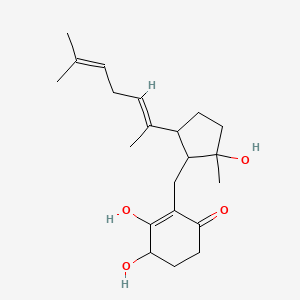
Bicycloalternarene 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicycloalternarene 9 is a secondary metabolite produced by fungi of the genus Alternaria. These fungi are known for their ability to produce a wide range of biologically active compounds, including phytotoxins, mycotoxins, and other metabolites with various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicycloalternarene 9 typically involves the cultivation of Alternaria fungi under specific conditions that promote the production of this metabolite. The fungi are grown on a suitable medium, such as potato-glucose agar, and the metabolites are extracted using organic solvents . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large fermentation tanks are used to cultivate the fungi, and the metabolites are extracted and purified using industrial-scale chromatography and other purification methods .
Análisis De Reacciones Químicas
Types of Reactions: Bicycloalternarene 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bicycloalternarene 9 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is studied for its potential as an antimicrobial and antifungal agent . In medicine, this compound is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential biopesticide .
Mecanismo De Acción
The mechanism of action of bicycloalternarene 9 involves the inhibition of cell respiration in target organisms. This is achieved through the disruption of mitochondrial function, leading to cell death . The compound targets specific molecular pathways involved in energy production, making it effective against a wide range of pathogens .
Comparación Con Compuestos Similares
Bicycloalternarene 9 is unique among the metabolites produced by Alternaria fungi due to its specific chemical structure and biological activities. Similar compounds include other bicycloalternarenes, such as bicycloalternarene E, which also exhibit antimicrobial and cytotoxic properties . this compound stands out due to its higher potency and broader spectrum of activity .
Propiedades
Número CAS |
103873-58-1 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-[[2-hydroxy-2-methyl-5-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclopentyl]methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6-7,15,17,19,23-25H,5,8-12H2,1-4H3/b14-7+ |
Clave InChI |
GGWQDOIRSAQRFH-VGOFMYFVSA-N |
SMILES isomérico |
CC(=CC/C=C(\C)/C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
SMILES canónico |
CC(=CCC=C(C)C1CCC(C1CC2=C(C(CCC2=O)O)O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
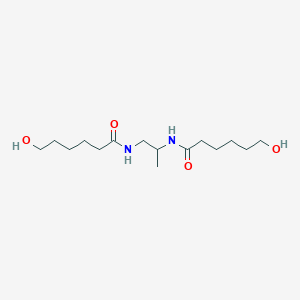
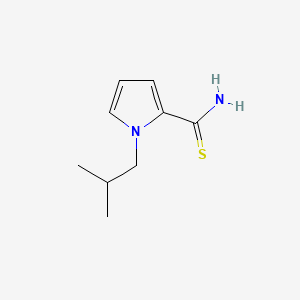
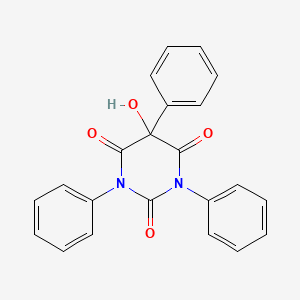
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
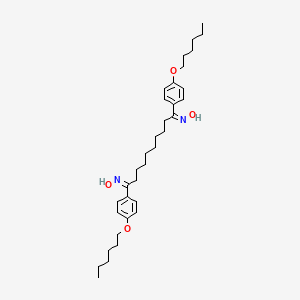
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

